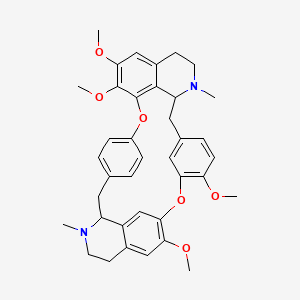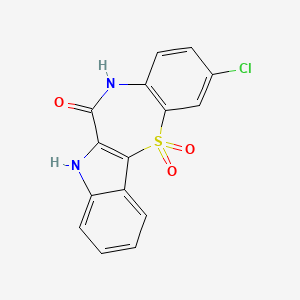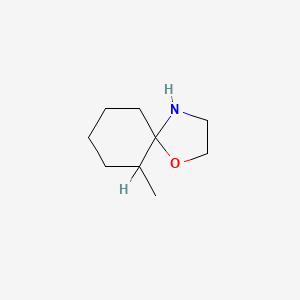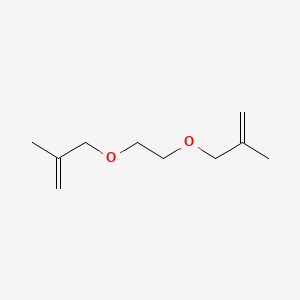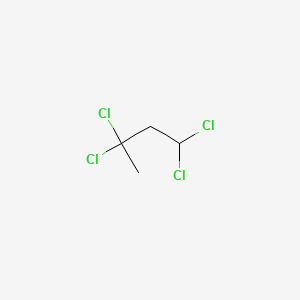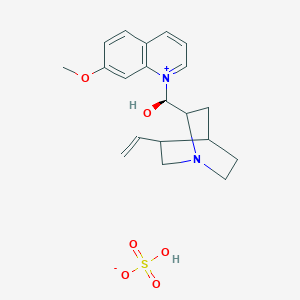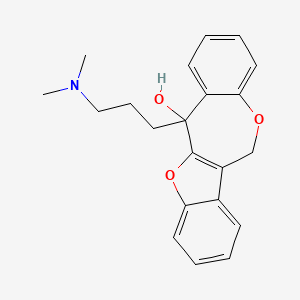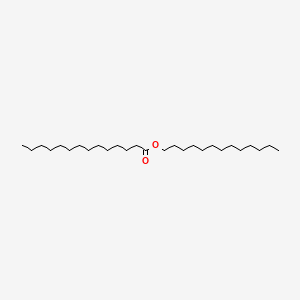
Tridecyl myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl myristate is an ester derived from tridecyl alcohol and myristic acid (tetradecanoic acid). It is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and smooth the skin . This compound is part of a larger group of myristates, which are salts or esters of myristic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl myristate is synthesized through the esterification of tridecyl alcohol with myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is often carried out under reduced pressure to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Tridecyl myristate primarily undergoes hydrolysis, where it is broken down into tridecyl alcohol and myristic acid in the presence of water and an acid or base catalyst . It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol in the presence of a catalyst .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed:
Hydrolysis: Tridecyl alcohol and myristic acid
Transesterification: New ester and alcohol (e.g., methyl myristate and tridecyl alcohol)
Scientific Research Applications
Tridecyl myristate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, skin-conditioning agent, and slip modifier in various products such as lotions, creams, and hair conditioners.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations due to its ability to enhance skin penetration.
Chemical Research: Utilized in studies involving esterification and transesterification reactions to understand reaction mechanisms and optimize conditions.
Industrial Applications: Employed as a lubricant and plasticizer in the manufacturing of plastics and other materials.
Mechanism of Action
Tridecyl myristate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve skin texture . The compound is readily absorbed into the skin, where it can enhance the delivery of other active ingredients in cosmetic and pharmaceutical formulations .
Comparison with Similar Compounds
Isopropyl Myristate: Another ester of myristic acid, commonly used in cosmetics for its emollient properties.
Ethylhexyl Myristate: Used in sunscreens and other personal care products for its skin-conditioning effects.
Butyl Myristate: Employed in various cosmetic formulations as a skin-conditioning agent.
Uniqueness of Tridecyl Myristate: this compound is unique due to its specific combination of tridecyl alcohol and myristic acid, which provides a balance of emollient properties and skin absorption characteristics. This makes it particularly effective in enhancing the texture and feel of cosmetic products without leaving a greasy residue .
Properties
CAS No. |
36617-27-3 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
tridecyl tetradecanoate |
InChI |
InChI=1S/C27H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
CTWLAMKOJQOQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


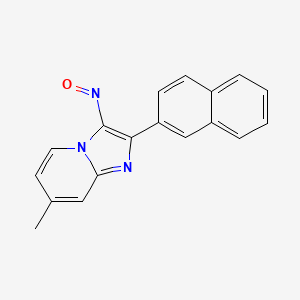
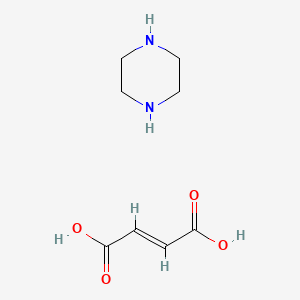
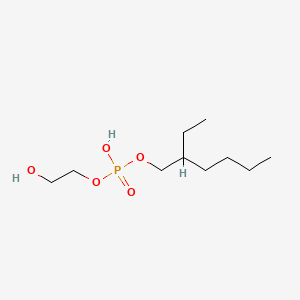
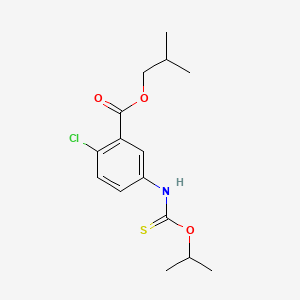

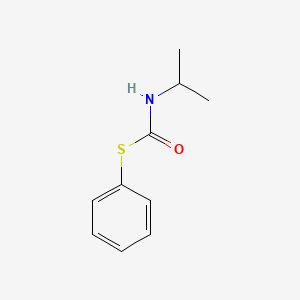
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
